3,4-Dichloro-4'-thiomorpholinomethyl benzophenone

Descripción

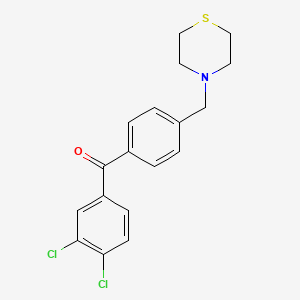

3,4-Dichloro-4'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a dichloro-substituted aromatic ring and a thiomorpholinomethyl group at the para position of the second benzene ring. The structural uniqueness of this compound lies in the electron-withdrawing chlorine atoms at the 3- and 4-positions, which influence electronic properties, and the thiomorpholine moiety, which may enhance solubility and biological interactions . This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on physicochemical and biological properties.

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDGLQUCGZMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642938 | |

| Record name | (3,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-16-9 | |

| Record name | (3,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route Overview

The synthesis of 3,4-Dichloro-4'-thiomorpholinomethyl benzophenone typically proceeds via the nucleophilic substitution of a benzophenone derivative with thiomorpholine, often using a chloromethyl group as the point of attachment for the thiomorpholine ring. The process is generally performed in the presence of a base and an organic solvent under controlled conditions to maximize yield and purity.

Stepwise Preparation Method

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

- Starting Material: 3,4-dichlorobenzoic acid

- Reagent: Thionyl chloride or oxalyl chloride

- Solvent: Dichloromethane or chloroform

- Conditions: Reflux, inert atmosphere

- Purpose: Conversion of carboxylic acid to acid chloride for subsequent acylation

Step 2: Friedel–Crafts Acylation

- Reactants: 3,4-dichlorobenzoyl chloride and 4-(thiomorpholinomethyl)benzene

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Dichloromethane or 1,2-dichloroethane

- Conditions: Low temperature (0–5°C), then room temperature

- Purpose: Formation of the benzophenone core with the appropriate substitutions

Step 3: Introduction of the Thiomorpholinomethyl Group

- Reactants: 4-chloromethylbenzophenone derivative (from previous step) and thiomorpholine

- Base: Triethylamine or potassium carbonate

- Solvent: Dichloromethane, acetonitrile, or DMF

- Conditions: Stirring at room temperature or mild heating (40–60°C)

- Purpose: Nucleophilic substitution of the chloromethyl group by thiomorpholine to yield the final product.

Step 4: Purification

- Techniques: Recrystallization (e.g., from ethanol or ethyl acetate), column chromatography

- Goal: Achieve high purity suitable for analytical or industrial use

Reaction Conditions and Yields

| Step | Key Reactants | Solvent | Catalyst/Base | Temperature | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,4-dichlorobenzoic acid, thionyl chloride | DCM/chloroform | — | Reflux | 85–95 | Dry conditions, inert atmosphere |

| 2 | 3,4-dichlorobenzoyl chloride, 4-(thiomorpholinomethyl)benzene | DCM/1,2-DCE | AlCl₃ | 0–25°C | 70–85 | Exothermic, slow addition advised |

| 3 | 4-chloromethylbenzophenone, thiomorpholine | DCM/DMF | Triethylamine | 40–60°C | 60–80 | Monitor by TLC, avoid overreaction |

| 4 | Crude product | Ethanol/EtOAc | — | — | 90–98 (purification recovery) | Recrystallization or chromatography |

Yields are typical for laboratory-scale synthesis and may vary based on scale and purification method.

Industrial Considerations

- Scale-up: Industrial processes mirror laboratory methods but are optimized for throughput and safety, often using continuous flow reactors and enhanced purification systems.

- Purity: Industrial production may include additional steps such as repeated recrystallization or preparative HPLC to meet regulatory and application-specific purity requirements.

- Waste Management: By-products (e.g., HCl, spent solvents) must be treated according to environmental and safety regulations.

Research Findings and Optimization

- Base Selection: Triethylamine is commonly preferred due to its ability to efficiently neutralize generated acids and facilitate nucleophilic substitution.

- Solvent Choice: Dichloromethane is favored for its ability to dissolve both reactants and products, although DMF may be used for increased reactivity.

- Temperature Control: Lower temperatures are critical during acylation to minimize side reactions, while mild heating can accelerate nucleophilic substitution without decomposition.

- Purification: Recrystallization from ethanol or ethyl acetate is effective for removing unreacted starting materials and side products.

Comparative Analysis

| Compound | Key Differences in Synthesis | Impact on Properties |

|---|---|---|

| 3,4-Dichlorobenzophenone | Lacks thiomorpholinomethyl group; simpler acylation | Lower reactivity, less bioactivity |

| 4'-Thiomorpholinomethyl benzophenone | No chlorine substituents; milder conditions suffice | Different electronic effects |

| This compound | Requires both dichloro and thiomorpholinomethyl introduction; multistep | Unique reactivity and applications |

Summary of Key Findings

- The preferred preparation method for this compound involves a multistep synthesis:

- Formation of the dichlorobenzoyl chloride

- Friedel–Crafts acylation to build the benzophenone core

- Nucleophilic substitution to introduce the thiomorpholinomethyl group

- Reaction yields are generally high with proper temperature control, base selection, and purification.

- Industrial processes mirror laboratory approaches but are optimized for scale, safety, and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,4-Dichloro-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-4’-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiomorpholine ring and benzophenone core allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Key structural analogs differ in halogen substitution patterns or functional groups attached to the benzophenone scaffold. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of 3,4-Dichloro-4'-thiomorpholinomethyl Benzophenone with Analogs

*Calculated based on analogs with identical substituent counts.

- Substituent Position : The 3,4-dichloro configuration distinguishes the target compound from the 2,4-dichloro isomer (), which may exhibit altered electronic effects due to meta vs. para chlorine placement .

- Functional Group Variation: Replacing thiomorpholine with piperazine (e.g., 3,5-dichloro-4'-piperazinomethyl analog) modifies hydrogen-bonding capacity and solubility profiles .

Physicochemical Properties

Halogen and thiomorpholine substituents critically influence thermal stability, solubility, and electronic properties (Table 2).

Table 2: Physicochemical Properties of Selected Compounds

*Predicted using computational methods ().

- Thermal Stability: Dichloro-substituted benzophenones exhibit high thermal stability, with phase transitions (melting/evaporation) observed up to 500°C .

- Solubility: The thiomorpholine group enhances solubility in organic solvents compared to non-polar analogs, though chlorine substitution reduces polarity .

Actividad Biológica

3,4-Dichloro-4'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzophenone backbone with a thiomorpholine group and two chlorine substituents. Its molecular formula is CHClNOS, with a molecular weight of approximately 301.21 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, disrupting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, it may generate ROS, leading to oxidative stress in target cells, which can be detrimental to pathogens or cancer cells.

Antimicrobial Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi, likely due to the generation of ROS that damages microbial cell structures.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells through oxidative stress mechanisms has been documented in several studies. For example:

- Case Study : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value indicating effective cytotoxicity.

Research Findings

Safety Profile and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits biological activity, it also poses potential risks at higher concentrations. Further research is needed to establish a comprehensive safety profile.

Q & A

Q. What solvent systems are optimal for spectroscopic analysis of 3,4-dichloro-4'-thiomorpholinomethyl benzophenone, and how do solvent interactions influence spectral interpretation?

Methodological Answer: Select solvents based on polarity and hydrogen-bonding capacity to minimize spectral interference. For example, halogenated solvents (e.g., dichloromethane) enhance carbonyl interactions due to rapid halogen/hydrogen bond exchange, while alcohols may split ν(C=O) bands due to slower hydrogen-bond dynamics . Pre-screen solvents using UV-Vis and FTIR to identify shifts in the carbonyl stretch (ν(C=O)) and aromatic absorption bands. Use acetonitrile as a baseline for comparison, as it provides minimal perturbation for benzophenone derivatives .

Q. How can researchers design a preliminary synthetic pathway for this compound, considering its thiomorpholinomethyl and dichloro substituents?

Methodological Answer: Adopt a stepwise approach:

Core benzophenone synthesis : Use Friedel-Crafts acylation between 3,4-dichlorobenzoyl chloride and a thiomorpholine-substituted benzene derivative.

Substituent introduction : Optimize thiomorpholinomethyl group attachment via nucleophilic substitution or Mitsunobu reactions, ensuring compatibility with dichloro groups.

Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product. Monitor reaction progress via TLC and HPLC-MS .

Advanced Research Questions

Q. How do the 3,4-dichloro and thiomorpholinomethyl substituents alter the electronic structure and reactivity of the benzophenone core compared to unsubstituted analogs?

Methodological Answer: Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models. The electron-withdrawing dichloro groups reduce electron density at the carbonyl, increasing electrophilicity, while the thiomorpholinomethyl group introduces steric hindrance and sulfur-mediated hydrogen-bonding capabilities. Solvatochromic shifts in ν(C=O) (e.g., 10–20 cm⁻¹ in acetonitrile vs. water) can quantify solvent interactions .

Q. What strategies resolve contradictions between experimental vibrational spectra and DFT-predicted band positions for this compound?

Methodological Answer:

Band deconvolution : Use Kubo–Anderson functions to separate overlapping peaks in FTIR spectra, particularly for ν(C=O) and C-Cl stretches .

Solvent correction : Incorporate solvent effects (e.g., Onsager reaction field) into DFT models to improve agreement with experimental shifts .

Dynamic effects : Account for hydrogen-bond lifetimes (e.g., ~7.7 ps for water-benzophenone interactions) using time-resolved spectroscopy or molecular dynamics simulations .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: Implement a 2⁴ factorial design to test variables:

- Factors : Temperature, catalyst concentration, solvent polarity, reaction time.

- Responses : Yield, purity (HPLC), HOMO-LUMO gap (DFT).

Example matrix:

| Trial | Temp (°C) | Catalyst (mol%) | Solvent (ε) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 60 | 5 | 20.7 | 6 | 72 |

| 2 | 80 | 10 | 35.3 | 12 | 85 |

| Analyze interactions using ANOVA to identify dominant factors (e.g., temperature-catalyst synergy) . |

Q. What advanced techniques characterize hydrogen-bonding networks involving the thiomorpholinomethyl group?

Methodological Answer:

X-ray crystallography : Resolve crystal structures to identify sulfur-mediated hydrogen bonds (S···H-O/N).

2D NMR : Utilize NOESY and ROESY to detect spatial proximity between thiomorpholine protons and solvent/analyte molecules.

Time-resolved IR : Track hydrogen-bond lifetimes (τc) in ps-ns ranges using ultrafast spectroscopy, as demonstrated for benzophenone-water systems .

Q. How does the thiomorpholinomethyl group impact photostability compared to morpholine or piperazine analogs?

Methodological Answer:

Photodegradation assays : Expose compounds to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

Mechanistic studies : Use ESR to detect radical intermediates (e.g., thiyl radicals from sulfur oxidation).

Comparative analysis : The thiomorpholinomethyl group’s sulfur atom may enhance stability via radical scavenging, contrasting with morpholine’s oxygen-based reactivity .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.